molecular formula C20H43O3P B13839836 Dihexyl octylphosphonate CAS No. 14576-76-2

Dihexyl octylphosphonate

Cat. No.: B13839836
CAS No.: 14576-76-2
M. Wt: 362.5 g/mol
InChI Key: NSGCSTCBJJKWNG-UHFFFAOYSA-N
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Description

Dihexyl octylphosphonate is an organophosphorus compound that belongs to the class of alkylphosphonic esters These compounds are characterized by the presence of a phosphonate group bonded to alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl octylphosphonate can be synthesized through a transesterification reaction. This involves the reaction of dihexyl phosphonate with octanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale transesterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dihexyl octylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexyl octylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihexyl octylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to bind to specific proteins and enzymes makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Dihexyl hexylphosphonate
  • Dioctyl octylphosphonate
  • Dinonyl nonylphosphonate
  • Didecyl decylphosphonate

Uniqueness

Dihexyl octylphosphonate stands out due to its specific alkyl chain length, which imparts unique solubility and reactivity properties. Compared to other similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .

Properties

CAS No.

14576-76-2

Molecular Formula

C20H43O3P

Molecular Weight

362.5 g/mol

IUPAC Name

1-dihexoxyphosphoryloctane

InChI

InChI=1S/C20H43O3P/c1-4-7-10-13-14-17-20-24(21,22-18-15-11-8-5-2)23-19-16-12-9-6-3/h4-20H2,1-3H3

InChI Key

NSGCSTCBJJKWNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OCCCCCC)OCCCCCC

Origin of Product

United States

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